molecular formula C14H14ClO3P B014004 Dibenzyl chlorophosphonate CAS No. 538-37-4

Dibenzyl chlorophosphonate

Cat. No. B014004
CAS RN: 538-37-4
M. Wt: 296.68 g/mol
InChI Key: YADJFRGSGWGMNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzyl chlorophosphonate and its derivatives involves reactions with benzyl alcohol, (methoxycarbonyl)phosphonic dichloride, and fluorination reactions for the introduction of difluoromethyl groups into the molecule (Mitchell et al., 1991); (Ladame, Willson, & Périé, 2002). These synthesis methods are crucial for generating compounds with specific properties and functionalities for further research and application in various chemical domains.

Molecular Structure Analysis

The molecular structure of dibenzyl chlorophosphonate and its derivatives has been explored through NMR and mass spectrometry, providing insights into their structural configurations and the nature of their bonds. These analyses are essential for understanding the reactivity and potential applications of these compounds (Lewkowski et al., 2017).

Chemical Reactions and Properties

Dibenzyl chlorophosphonate undergoes various chemical reactions, including hydrolysis, which proceeds rapidly and involves multiple pathways, demonstrating its reactive nature and the potential for generating diverse products. These reactions are significant for the development of prodrugs and the exploration of phosphorus chemistry (Mitchell et al., 1991).

Physical Properties Analysis

The physical properties of dibenzyl chlorophosphonate derivatives, such as solubility, thermal stability, and reactivity under different conditions, are crucial for their application in synthesis and material science. These properties are determined by the molecular structure and substituents present in the compounds (Mukmeneva et al., 1990).

Chemical Properties Analysis

The chemical properties of dibenzyl chlorophosphonate, including its reactivity with various organic and inorganic reagents, its role in catalysis, and its ability to undergo substitution reactions, highlight its versatility and importance in organic synthesis and chemical research (Bhagat & Chakraborti, 2007).

Scientific Research Applications

  • Phosphorylation and Phosphonylating Reactions : Dibenzyl H-phosphonate, a colorless, flammable liquid, is utilized in phosphorylation and phosphonylating reactions (Kullberg & Stawinski, 2004).

  • Facilitating Access to Phosphonates : Dibenzyl (lithiomethyl)phosphonate and dibenzyl (lithiodifluoromethyl)phosphonate are used for easy access to phosphonates with benzyl ester protecting groups, simplifying the deprotection process through hydrogenolysis (Berkowitz, Bhuniya & Peris, 1999).

  • Enhancing Selectivity and Reaction Rate : The presence of phosphonium salts increases the selectivity and reaction rate in N-benzylation of primary aliphatic amines with dibenzyl carbonate, possibly due to acid-base interactions (Loris, Perosa, Selva & Tundo, 2004).

  • Cardiac Arrhythmias Protection : Dibenamine, a derivative, protects animals against cardiac arrhythmias induced by cyclopropane-adrenaline through an unclear mechanism (Fawaz, 1951).

  • Synthesis of Precursors for Aziridinium Ions : Successful synthesis of precursors for -phosphonylated aziridinium ions via mesylation of specific dibenzyl phosphonate derivatives (Piotrowska & Wróblewski, 2009).

  • Photoreactions of Benzylic Sulphones : Studying the photoreactions of benzyl 4-chlorobenzyl sulphone to understand desulphonylation processes (Robinson & Vernon, 1977).

  • Synthesis of Difluoromethyl Ketophosphonates : Demonstrating a convenient synthesis of dibenzyl,-difluoro--ketophosphonates, enabling their introduction into multiply functionalized molecules without using diethyl phosphonate route (Ladame, Willson & Périé, 2002).

  • NMR and Mass Spectrometry Characterizations : Dibenzyl amino(pyren-1-yl)methyl phosphonates showing interesting phenomena when analyzed by NMR and mass spectrometry (Lewkowski, Karpowicz, Rodriguez Moya & Pasternak, 2017).

  • Therapeutic Applications : Demonstrating potential therapeutic applications, such as in treating Staphylococcus aureus infections by disrupting aggregates and clearing biofilms (Yeswanth, Chandra Sekhar, Chaudhary & Sarma, 2018).

properties

IUPAC Name

[chloro(phenylmethoxy)phosphoryl]oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADJFRGSGWGMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl chlorophosphonate

CAS RN

538-37-4
Record name Dibenzyl chlorophosphonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [chloro(phenylmethoxy)phosphoryl]oxymethylbenzene
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Record name DIBENZYL CHLOROPHOSPHONATE
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Synthesis routes and methods I

Procedure details

A solution of dibenzyl phosphate (3.76 g, 13.5 mmol) in CH2Cl2 (10 mL) was treated with oxalyl chloride (1.17, 13.5 mmol) and DMF (0.5 mL). The mixture was stirred at room temperature for 1 h, the solvent was removed by rotary evaporation and the residue was dried in vacuo for 2 h to afford dibenzyl chlorophosphate as a yellowish solid. The residue was suspended in CH2Cl2 (5 mL), cooled to 0° C., treated with a solution of benzylic alcohol M (1.7 g, 6.7 mmol) in CH2Cl2 (5 mL) then DBU (2.02 mL, 13.5 mmol, added dropwise). The mixture was stirred at room temperature for 1 h30, and the solvent was removed by rotary evaporation. The residue was purified by column chromatography over silica gel using a gradient of 0-10% EtOAc/hexane as eluent.
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
13.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of sulphuryl chloride (3.48 g) in toluene (25 ml) was added to a stirred solution of dibenzyl phosphite (6.08 ml) in toluene (75 ml) under nitrogen. The mixture was stirred for 75 min. under nitrogen, washed with 8% sodium bicarbonate solution (75 ml) and the organic layer separated and dried over anhydrous sodium sulphate. After filtration the filtrate was evaporated and dried to give dibenzyl chlorophosphate (7.75 g) as a colourless oil. Potassium carbonate (1.81 g) was added to a solution of 5-hydroxy-1,4-naphthalenedione (2.18 g) in acetonitrile (300 ml) with stirring at room temperature. Freshly prepared dibenzyl chlorophosphate (7.75 g, see above) in acetonitrile (50 ml) was added and the mixture stirred for 20 h. Potassium carbonate (907 mg) was then added and a further quantity (907 mg) of potassium carbonate added after another 24 h. The mixture was evaporated to dryness and dried in vacuo to give an oil. The oil was subjected to column chromatography (silica, 500 g, 70-230 mesh) eluting with dichloromethane:acetone (96:4). Fractions (250 ml) were collected and fractions 4-12 combined and the solvent evaporated. After drying in vacuo the title compound (3.18 g) was obtained as an orange solid; δ(CDCl3) 5.28 (OCH2), 7.38 (Ph).
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
6.08 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Dibenzyl chlorophosphate was prepared by adding N-chlorosuccinimide (1.28 g) to a stirred solution of dibenzylphosphite (2.5 g) in benzene (100 ml) at room temperate. After 2 hrs at room temperature the solid (succinimide) was filtered off and the filtrate concentrated to about 5 ml, which was added dropwise to a solution of phenyl 2,3,4-tri-O-acetyl-D-mannoside (3.3 g) in dry pyridine (15 ml) at 0° C. with sting over 1 hour and the mixture allowed to stand at room temperature over night. The mixture was then heated at 40° C. for 2 hours. The solvent was evaporated off under reduced pressure and the residue chromatographed on a silica gel column (silica gel 60; 2.5×50 cm). Initial fractions eluted with methylene chloride were discarded and subsequent elution with ehloroform gave phenyl 2,3,4-tri-O-acetyl-D-mannoside 6-dibenzylphosphate (2.6 g). Calculated for C32H35O12P.2H2O; C, 56.6%; H, 5.8%. Found: C, 56.7%; H, 5.8%.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Dibenzyl chlorophosphate was prepared by adding N-chlorosuccinimide (2.2 g) to a solution of dibenzylphosphite (4.4 g) in dry toluene (70 ml) at room temperature with stirring. The resulting solid was filtered off and the filtrate concentrated to ca. 10 ml. and added to a solution of 4′-methoxyphenyl 2,3,4-tri-O-acetylmannoside (3.86 g) in pyridine (30 ml) at 0° C. and the mixture allowed to stand over night. The mixture was warmed to 40° C. for 1 h and the solvent evaporated under reduced pressure. The residue was chromatographed on a silica gel 60 chromatography column (2.5×55 cm). The column was first eluted with CHCl3 and this fraction discarded. Subsequent elution with 20% acetone/CHCl3 gave 4′-methoxyphenyl 2,3,4-tri-O-acetylmannoside dibenzylphosphate (2.9 g). (1Hnmr, CDCl3: 2.06, s, 3H; 2.09, s, 3H; 2.13, s, 3H; 3.53, t, 1H; 3.6, s, 3H; 3.88, t, 1H; 3.97, m, 1H; 4.8, d, 1H; 5.12, m, 1H; 5.3, m, 2H; 6.81, d, 2H; 6.97, d, 2H; 7.3, m, 10H.) Starting material (1.46 g) was recovered from the column by elution with 10% EtOH/CHCl3.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
material
Quantity
1.46 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzyl chlorophosphonate
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
Dibenzyl chlorophosphonate

Citations

For This Compound
95
Citations
FR Atherton, HT Howard, AR Todd - Journal of the Chemical Society …, 1948 - pubs.rsc.org
… procedures using dibenzyl chlorophosphonate as phosphorylating agent have … dibenzyl chlorophosphonate are described. The action of tertiary bases on dibenzyl chlorophosphonate …
Number of citations: 78 0-pubs-rsc-org.brum.beds.ac.uk
FR Atherton, HT Openshaw, AR Todd - Journal of the Chemical …, 1945 - pubs.rsc.org
… In seeking a more satisfactory method for the phosphorylation of sensitive nucleosides we have prepared dibenzyl chlorophosphonate (11) and examined its application as a …
Number of citations: 9 0-pubs-rsc-org.brum.beds.ac.uk
M Miyano, S Funahashi - Journal of the American Chemical …, 1955 - ACS Publications
Phosphoric acidesters and amides, compounds of great biochemical significance, havebeen prepared by the reaction of diphenyl or dibenzyl chlorophosphonate with a tertiary base …
Number of citations: 17 0-pubs-acs-org.brum.beds.ac.uk
J Baddiley, VM Clark, JJ Michalski… - Journal of the Chemical …, 1949 - pubs.rsc.org
… With this end in view we developed the use of dibenzyl chlorophosphonate as a phosphorylating agent for alcohols, since the initially formed dibenzyl phosphates offered a suitable …
Number of citations: 49 0-pubs-rsc-org.brum.beds.ac.uk
HS Mason, AR Todd - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… dibenzyl phosphate yields dibenzyl chlorophosphonate, although … product and no dibenzyl chlorophosphonate was detected. A … rather than dibenzyl chlorophosphonate was what one …
Number of citations: 0 0-pubs-rsc-org.brum.beds.ac.uk
J Baddiley, AR Todd - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
… Muscle adenylic acid (adenosine-5' phosphate) can be prepared in good yield by treatment of 2' : 3'-isopropylidene adenosine with dibenzyl chlorophosphonate followed by removal of …
Number of citations: 60 0-pubs-rsc-org.brum.beds.ac.uk
J Baddiley, AM Michelson, AR Todd - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… triphosphate isolated from naturaI sources, has been synthesised by bringing the silver salt of adenosine-5’ dibenzyl pyrophosphate (IV) into reaction with dibenzyl chlorophosphonate …
Number of citations: 51 0-pubs-rsc-org.brum.beds.ac.uk
AM Michelson, AR Todd - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… of its silver salt with dibenzyl chlorophosphonate, and removal of … an excess of dibenzyl chlorophosphonate. Silver chloride … of disilver adenylate with dibenzyl chlorophosphonate, since …
Number of citations: 17 0-pubs-rsc-org.brum.beds.ac.uk
FR Atherton, HT Openshaw, AR Todd - Journal of the Chemical …, 1945 - pubs.rsc.org
… In any case, the fact that no ester was isolated when the reaction was carried out at room temperature is a strong argument against the formation of dibenzyl chlorophosphonate as an …
Number of citations: 291 0-pubs-rsc-org.brum.beds.ac.uk
FR Atherton, AR Todd - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
… cit.), does not give any strong support to the existence of a trichloromethylphosphonate intermediate, for it is now realised that dibenzyl chlorophosphonate is very unstable in the …
Number of citations: 125 0-pubs-rsc-org.brum.beds.ac.uk

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